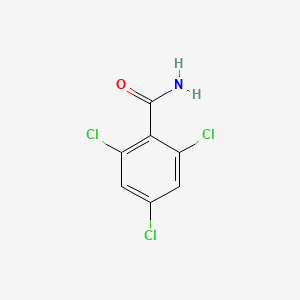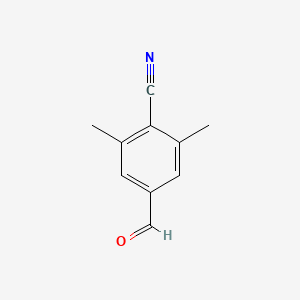
4-Formyl-2,6-dimethylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-2,6-dimethylbenzonitrile is an organic compound with the molecular formula C10H9NO. It is characterized by the presence of a formyl group (-CHO) and a nitrile group (-CN) attached to a benzene ring that is substituted with two methyl groups at the 2 and 6 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2,6-dimethylbenzonitrile can be achieved through several methods. One common approach involves the formylation of 2,6-dimethylbenzonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-Formyl-2,6-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the formyl and nitrile groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: 4-Carboxy-2,6-dimethylbenzonitrile.
Reduction: 4-Formyl-2,6-dimethylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Formyl-2,6-dimethylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Formyl-2,6-dimethylbenzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can modulate biological pathways and affect cellular functions. Specific molecular targets and pathways may vary depending on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Formylbenzonitrile: Lacks the methyl groups at the 2 and 6 positions.
2,6-Dimethylbenzonitrile: Lacks the formyl group.
4-Formyl-2-methylbenzonitrile: Has only one methyl group at the 2 position.
Uniqueness
4-Formyl-2,6-dimethylbenzonitrile is unique due to the presence of both formyl and nitrile groups along with two methyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Eigenschaften
IUPAC Name |
4-formyl-2,6-dimethylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-9(6-12)4-8(2)10(7)5-11/h3-4,6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSDQEDXESJJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B8249290.png)
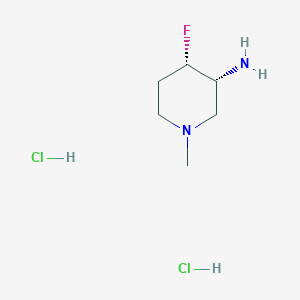
![tert-butyl N-{[(2R)-5-oxopyrrolidin-2-yl]methyl}carbamate](/img/structure/B8249317.png)
![(1S,3S,4R)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8249327.png)
![4-(N-(4-chlorophenethyl)benzo[b]thiophene-3-carboxamido)-N-(2,4-difluorophenyl)piperidine-1-carboxamide](/img/structure/B8249335.png)
![tert-butyl (5R)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B8249337.png)
![(2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid](/img/structure/B8249345.png)
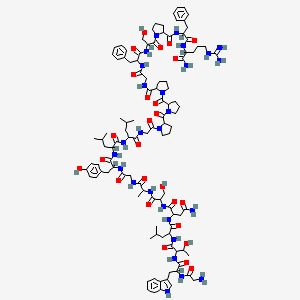
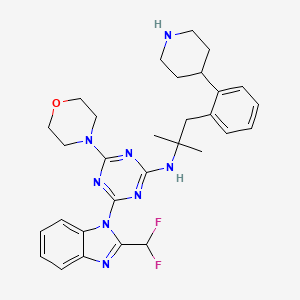
![3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8249366.png)
![[(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea](/img/structure/B8249381.png)
![(1R,4Z,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B8249386.png)
![[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4-(1-naphthalenylphenylamino)phenyl]-N4,N4'-diphenyl-](/img/structure/B8249388.png)
